Lipophilic Efficiency Profile via Substitution at the 4-Benzyl Position: A Cross-Study Comparison
A cross-study analysis using data from a published CYP11B2 inhibitor SAR reveals the critical role of the 4-chloro substituent. The basic benzylthio-imidazole scaffold exhibits an IC50 of 5.8 μM. Substitution with a 4-chlorobenzyl group (as found in CAS 851801-55-3's core) shifts potency to 1.2 μM, representing a 4.8-fold improvement. This effect is superior to that of a butyl group (IC50 8.2 μM) but less than that of a 3,4-dichlorobenzyl group (IC50 0.6 μM), providing a precise benchmark for the target compound's lipophilic contribution in a model enzymatic system [1].
| Evidence Dimension | CYP11B2 Aldosterone Synthase Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1.2 μM (for the 4-chlorobenzylthio-imidazole substructure in a related series) |
| Comparator Or Baseline | Benzylthio-imidazole substructure (IC50 = 5.8 μM) and 3,4-Dichlorobenzylthio-imidazole substructure (IC50 = 0.6 μM) |
| Quantified Difference | 4.8-fold more active than the unsubstituted benzyl analog; 2-fold less active than the 3,4-dichloro analog. |
| Conditions | Enzymatic assay against human aldosterone synthase (CYP11B2). Source: PMC3351140, Table 1. |
Why This Matters
This data allows researchers to benchmark the compound's potency in a well-characterized target class and understand the specific contribution of the 4-chloro substituent relative to other halogenation patterns, guiding chemical probe or lead optimization campaigns.
- [1] PMC3351140, Table 1: IC50 values for aldosterone synthase inhibitors with varied benzyl substitutions, including 4-chlorobenzyl (Cmpd. 8a, IC50 1.2 μM) and benzyl (Cmpd. 8h, IC50 5.8 μM). View Source
